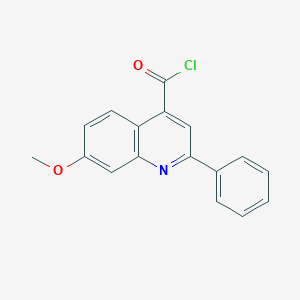

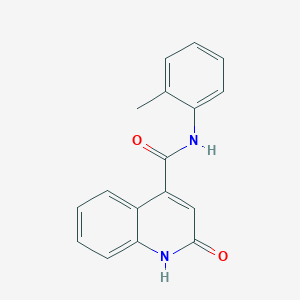

7-methoxy-2-phenyl-quinoline-4-carbonyl Chloride

Vue d'ensemble

Description

. Il s’agit d’un composé important dans les voies métaboliques des organismes vivants, jouant un rôle crucial dans la synthèse des nucléotides.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide uréidosuccinique peut être synthétisé par réaction du carbamoyl phosphate avec l’acide L-aspartique. Cette réaction est catalysée par l’enzyme aspartate transcarbamylase . Les conditions de réaction impliquent généralement le maintien d’un pH et d’une température spécifiques pour assurer une activité enzymatique optimale.

Méthodes de production industrielle : La production industrielle d’acide uréidosuccinique implique souvent des méthodes biotechnologiques, utilisant des micro-organismes génétiquement modifiés pour produire l’enzyme aspartate transcarbamylase. Ces micro-organismes sont cultivés dans des bioréacteurs en conditions contrôlées pour maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions : L’acide uréidosuccinique subit diverses réactions chimiques, notamment :

Hydrolyse : Il peut être hydrolysé pour produire de l’acide aspartique et du carbamoyl phosphate.

Oxydation et réduction : Il peut participer à des réactions d’oxydoréduction, bien que celles-ci soient moins courantes.

Substitution : Il peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants :

Hydrolyse : Implique généralement des conditions acides ou basiques.

Oxydation et réduction : Nécessite des agents oxydants ou réducteurs spécifiques.

Substitution : Implique souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits formés :

Hydrolyse : Acide aspartique et carbamoyl phosphate.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L’acide uréidosuccinique a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de nucléotides pyrimidiques.

Biologie : Il joue un rôle dans l’étude des voies métaboliques et de la cinétique enzymatique.

Médecine : Il est impliqué dans la recherche relative aux maladies génétiques affectant le métabolisme des pyrimidines.

Industrie : Il est utilisé dans la production de nucléotides et d’analogues de nucléotides pour diverses applications

Applications De Recherche Scientifique

Ureidosuccinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of pyrimidine nucleotides.

Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.

Medicine: It is involved in research related to genetic disorders affecting pyrimidine metabolism.

Industry: It is used in the production of nucleotides and nucleotide analogs for various applications

Mécanisme D'action

L’acide uréidosuccinique exerce ses effets principalement par son rôle dans la biosynthèse des pyrimidines. Il agit comme substrat de l’enzyme aspartate transcarbamylase, qui catalyse la formation d’acide carbamoylaspartique à partir du carbamoyl phosphate et de l’acide L-aspartique. Cette réaction est une étape clé dans la synthèse des nucléotides pyrimidiques, qui sont essentiels à la synthèse de l’ADN et de l’ARN .

Composés similaires :

- Acide 3-uréidopropionique

- Acide bêta-uréidoisobutyrique

- Acide N-acétylaspartique

Comparaison : L’acide uréidosuccinique est unique en son rôle d’intermédiaire dans la biosynthèse des pyrimidines. Bien que des composés similaires comme l’acide 3-uréidopropionique et l’acide bêta-uréidoisobutyrique soient également impliqués dans les voies métaboliques, ils ne jouent pas le même rôle essentiel dans la synthèse des nucléotides. L’acide N-acétylaspartique, quant à lui, est impliqué dans des processus métaboliques différents et ne participe pas à la biosynthèse des pyrimidines .

Comparaison Avec Des Composés Similaires

- 3-Ureidopropionic acid

- Beta-Ureidoisobutyric acid

- N-Acetylaspartic acid

Comparison: Ureidosuccinic acid is unique in its role as an intermediate in pyrimidine biosynthesis. While similar compounds like 3-ureidopropionic acid and beta-ureidoisobutyric acid are also involved in metabolic pathways, they do not play the same critical role in nucleotide synthesis. N-acetylaspartic acid, on the other hand, is involved in different metabolic processes and does not participate in pyrimidine biosynthesis .

Propriétés

IUPAC Name |

7-methoxy-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-21-12-7-8-13-14(17(18)20)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPZXHKKSOVFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)